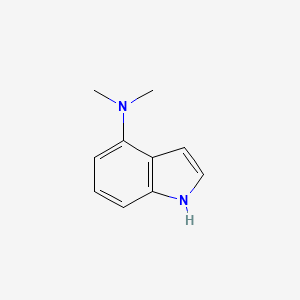

N,N-dimethyl-1H-indol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

N,N-dimethyl-1H-indol-4-amine |

InChI |

InChI=1S/C10H12N2/c1-12(2)10-5-3-4-9-8(10)6-7-11-9/h3-7,11H,1-2H3 |

InChI Key |

FAEBUZRCBKFFTN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CN2 |

Origin of Product |

United States |

A Historical Perspective on Indole Chemistry and Its Methodological Advancements

The story of indole (B1671886) chemistry is a rich narrative that begins in the 19th century with the investigation of the dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole molecule from oxindole (B195798) using zinc dust. evitachem.com This foundational work paved the way for a deeper understanding of the indole structure, which was elucidated by Baeyer in 1869. rsc.orgnih.gov One of the most significant early advancements was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a versatile method that remains a staple in organic synthesis for creating substituted indoles from phenylhydrazines and carbonyl compounds. rsc.orgalfa-chemistry.com

Throughout the 20th century, interest in indoles intensified with the discovery of the indole motif in a vast array of biologically active natural products, including the amino acid tryptophan and the neurotransmitter serotonin. evitachem.com This led to the development of numerous other named reactions for indole synthesis, each with its own advantages and substrate scopes. The Leimgruber-Batcho indole synthesis, disclosed in 1976, provided a high-yielding and popular method, especially within the pharmaceutical industry, for producing a variety of substituted indoles. evitachem.comrsc.org Other classical methods like the Reissert, Madelung, and Baeyer-Emmerling syntheses have also contributed significantly to the synthetic chemist's toolbox for accessing the indole core. rsc.orgchemicalbook.com

Recent decades have seen a surge in the development of more sophisticated and efficient methodologies, including metal-catalyzed cross-coupling reactions, C-H activation strategies, and green synthesis approaches, reflecting the ongoing importance of this heterocyclic system. rsc.orgchemicalbook.com

The Significance of Substituted Indole Derivatives in Organic Synthesis and Chemical Sciences

Substituted indole (B1671886) derivatives are a critical class of compounds due to their widespread presence in natural products and their extensive use in the development of pharmaceuticals and functional materials. evitachem.comnih.govrsc.org The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to a variety of biological targets. rsc.org

The versatility of the indole ring allows for substitution at various positions, leading to a diverse array of compounds with a wide spectrum of biological activities. For instance, 3-substituted indoles are known for their antiviral, antimicrobial, and antidepressant properties. csu.edu.au 4-Aminoindoles, the parent class of N,N-dimethyl-1H-indol-4-amine, are valuable intermediates in the synthesis of anti-cancer agents and compounds targeting the central nervous system. alfa-chemistry.comresearchgate.net They serve as versatile building blocks for constructing more complex molecular architectures, including tricyclic indole systems. researchgate.net

Beyond pharmaceuticals, indole derivatives find applications in material science, for example, in the creation of dyes and polymers. evitachem.com The reactivity of the indole ring, particularly its susceptibility to electrophilic substitution, makes it a powerful tool for organic chemists to construct complex molecules. researchgate.net

An Overview of Key Research Areas and Methodologies Applicable to N,n Dimethyl 1h Indol 4 Amine

Direct Synthesis Approaches for this compound and its Core Scaffold

Direct methods aim to introduce the dimethylamino group at the C-4 position of a pre-formed indole ring or construct the 4-aminoindole scaffold in a single key step.

Mannich Reaction Variants Employing Dimethylamine (B145610) and Indole Precursors

The Mannich reaction is a classic three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgorganic-chemistry.orgingentaconnect.com While traditionally used for C-3 functionalization of indoles due to the high nucleophilicity of this position, specific variants can be applied to other positions. The reaction involves an aldehyde (commonly formaldehyde), a secondary amine (like dimethylamine), and an active hydrogen-containing compound (the indole). wikipedia.orgias.ac.in The initial step is the formation of an electrophilic iminium ion (e.g., Eschenmoser's salt) from dimethylamine and formaldehyde (B43269), which then undergoes electrophilic attack by the indole nucleus. wikipedia.org Direct C-4 amination of the indole core itself is challenging due to the preferential reaction at C-3. Therefore, this approach is more theoretical for the direct synthesis of this compound without specific directing groups or pre-functionalized substrates that favor C-4 attack.

Strategic Functionalization of Indole Ring Systems at the C-4 Position

Functionalizing the C-4 position of the indole ring is a key challenge due to the inherent reactivity of other positions. rsc.org Recent advances in catalysis have enabled regioselective C-H activation, providing a powerful tool for introducing substituents at the C-4 position. rsc.org These methods often rely on a directing group temporarily installed on the indole, typically at the N-1 or C-3 position, to guide a metal catalyst to the adjacent C-4 hydrogen atom. rsc.orgresearchgate.net

For instance, an aldehyde or other carbonyl group at the C-3 position can direct transition metals like rhodium(III), iridium(III), or ruthenium(II) to catalyze the amidation of the C-4 position with reagents such as dioxazolones or sulfonyl azides. rsc.orgresearchgate.netresearchgate.netsemanticscholar.org The resulting C-4 amido-indole can then be further processed. Although this provides a C-N bond at the desired position, subsequent steps would be required to reduce the amide and methylate the resulting amine to obtain this compound.

A summary of directing group strategies for C-4 amination is presented below:

| Catalyst System | Directing Group (Position) | Amidating Agent | Product Type | Reference |

| Iridium(III) | Aldehyde (C-3) | Sulfonyl Azides | C-4 Amidoindole | researchgate.net |

| Rhodium(III) | Oxime (C-3) | Dioxazolones | C-4 Amidoindole | researchgate.net |

| Ruthenium(II) | Carbonyl (C-3) | Dioxazolones | C-4, C-5 Diamidoindole | rsc.orgsemanticscholar.org |

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation at C-4

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern C-N bond formation. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to this compound by coupling a 4-haloindole (e.g., 4-bromoindole (B15604) or 4-iodoindole) with dimethylamine. The success of this reaction hinges on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. acs.org The development of sterically hindered and electron-rich phosphine ligands has been crucial for achieving high yields, especially with challenging substrates like haloindoles that possess a free N-H group. acs.orgnih.gov

Iron-catalyzed systems have also emerged as a cost-effective and less toxic alternative to palladium for C-N coupling reactions. researchgate.net These methods can chemoselectively couple aryl halides, including haloindoles, with amines. researchgate.net

Representative conditions for these couplings are shown in the table below:

| Aryl Halide | Amine | Catalyst System | Ligand | Base | Yield | Reference |

| 4-Bromoindazole | N-Methylaniline | Pd(OAc)₂ / P(tBu)₃ | P(tBu)₃ | LiHMDS | 91% | nih.gov |

| 5-Bromoindole (B119039) | Piperidine | Pd₂(dba)₃ | XPhos | LiHMDS | 92% | acs.org |

| 5-Bromoindole | Diphenylamine | Fe(acac)₃ | - | EtMgBr | 73% | researchgate.net |

Note: The table includes examples for related haloindoles and indazoles to illustrate the general applicability of the method.

Indirect Synthetic Pathways through Intermediate Precursors

Indirect routes involve the initial synthesis of a precursor, such as 4-aminoindole or indole-4-carboxylic acid, which is then converted to the final product in subsequent steps.

Preparation of Substituted Indole-4-amines as Precursors

The most common precursor for this compound is 4-aminoindole itself. A prevalent method for synthesizing 4-aminoindole is the reduction of 4-nitroindole. acs.org This reduction can be achieved using various reagents, with common choices being hydrogen gas with a palladium on carbon (Pd/C) catalyst, or metal/acid combinations like iron powder in the presence of ammonium (B1175870) chloride or hydrochloric acid. acs.orggoogle.comguidechem.com

The synthesis of 4-nitroindole can be accomplished through methods like the Leimgruber-Batcho indole synthesis starting from 2,6-dinitrotoluene (B127279) or through base-mediated reactions of 3-nitroaniline (B104315) with ketones. psu.eduresearchgate.net A multi-step synthesis starting from 2-methyl-3-nitroaniline (B147196) has also been reported, involving acetylation, cyclization, and subsequent reduction of the nitro group to yield 4-aminoindole. google.com

Once 4-aminoindole is obtained, the N,N-dimethyl functionality can be introduced via reductive amination with formaldehyde and a reducing agent or by direct alkylation with a methylating agent like methyl iodide, although the latter can sometimes lead to over-alkylation.

A typical synthetic sequence is outlined below:

Nitration/Indole Formation: Synthesis of 4-nitroindole. researchgate.net

Reduction: Conversion of 4-nitroindole to 4-aminoindole using Fe/NH₄Cl or H₂/Pd-C. acs.orgguidechem.com

Dimethylation: Reaction of 4-aminoindole with an excess of a methylating agent or via reductive amination to yield this compound.

| Starting Material | Key Intermediate | Reducing Agent for Nitro Group | Final Step to Dimethylamine | Reference |

| 4-Nitroindole | 4-Aminoindole | H₂ / Pd/C | Reductive Amination/Alkylation | acs.org |

| 2-Methyl-3-nitroaniline | 4-Nitroindoline | Iron powder / HCl | Reductive Amination/Alkylation | google.com |

| 2,6-Dinitrotoluene | 4-Aminoindole | H₂ / Pd/C | Reductive Amination/Alkylation | psu.edu |

Derivatization of Indole-4-carboxylic Acids and Esters

Another indirect route proceeds through indole-4-carboxylic acid or its corresponding esters. These precursors offer a different handle for introducing the amino group. While functionalizing indole at the C-3 position to get a carboxylic acid is straightforward, obtaining the indole-4-carboxylic acid intermediate is more challenging. acs.org

Once obtained, the carboxylic acid can be converted into an amide via coupling with dimethylamine, often using peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). rsc.org The resulting N,N-dimethyl-1H-indole-4-carboxamide can then be reduced to the target amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Alternatively, a Curtius rearrangement of an indole-4-carbonyl azide (B81097) (derived from the carboxylic acid) can generate an isocyanate, which can be trapped and subsequently converted to the dimethylamine. However, this is a more complex, multi-step process. acs.org

The general pathway is as follows:

Amide Formation: Couple indole-4-carboxylic acid with dimethylamine using a coupling agent (e.g., HBTU, EDAC). rsc.orgthermofisher.com

Amide Reduction: Reduce the resulting N,N-dimethyl-1H-indole-4-carboxamide to this compound with a powerful reductant.

Routes from Halogenated Indoles via Amination Reactions

The synthesis of this compound and its analogues from halogenated indoles is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods are valued for their reliability and tolerance of various functional groups. The two most prominent strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This reaction utilizes a palladium catalyst in conjunction with a phosphine ligand to couple an aryl halide with an amine. For the synthesis of 4-aminoindoles, 4-haloindoles (chloro-, bromo-, or iodo- derivatives) are reacted with the desired amine. The development of specialized biarylphosphine ligands and palladium precatalysts has enabled these reactions to proceed under mild conditions with high efficiency, even for challenging substrates like unprotected haloindoles. wikipedia.orgnih.govnih.gov

Studies have demonstrated the successful cross-coupling of 4-, 5-, and 6-halogenated indoles with a wide range of primary and secondary amines. nih.govacs.org For instance, catalyst systems based on ligands like RuPhos, SPhos, and XPhos, paired with a base such as lithium bis(trimethylsilyl)amide (LiHMDS), have proven effective. nih.govnih.gov While both chloroindoles and bromoindoles can be used, chloroindoles may require slightly elevated temperatures to achieve complete conversion. nih.gov Notably, these methods are often compatible with the free N-H group of the indole, precluding the need for a protecting group, which is a significant advantage in synthetic efficiency. nih.govacs.org

Table 1: Examples of Buchwald-Hartwig Amination Conditions for Haloindoles

| Aryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromoindole | Aniline | Pd₂(dba)₃ / Ligand 4* | LiHMDS | THF | 65 | 76 | acs.org |

| 5-Bromoindole | Morpholine | Pd₂(dba)₃ / Ligand 4* | LiHMDS | THF | 65 | 95 | acs.org |

| 6-Chloroindole | Piperidine | Pd₂(dba)₃ / Ligand 1** | LiHMDS | THF | 65 | 78 | acs.org |

| 4-Bromoindazole | N-Methylaniline | P1*** / L1**** | LiHMDS | THF | 65 | 86 | nih.gov |

| 5-Bromoindazole | 4-Phenylpiperazine | P1*** / L1**** | LiHMDS | THF | 65 | 93 | nih.gov |

*Ligand 4 is a biarylphosphine ligand. **Ligand 1 is a biarylphosphine ligand. ***P1 is a RuPhos-based precatalyst. ****L1 is RuPhos.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed alternative for N-arylation. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use soluble copper catalysts, often with ligands like diamines or amino acids, allowing the reaction to proceed under milder conditions. clockss.orgorganic-chemistry.org

Copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) and a high-boiling polar solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidone (NMP). clockss.orgmdpi.com This method has been successfully applied to the amination of haloindoles. clockss.org For example, the CuI-catalyzed coupling of haloindoles with α-amino acids has been demonstrated, showcasing the method's utility for introducing nitrogen-based substituents onto the indole core. clockss.orgresearchgate.net A ligand-free, copper(I)-catalyzed Ullmann C-N coupling has also been reported for the synthesis of primary amines of various benzo-fused heterocycles, including 1H-indol-5-amine from 5-bromoindole using aqueous ammonia, highlighting the potential for environmentally and economically favorable protocols. nih.gov

Sustainable and Green Chemistry Approaches in Dimethylaminoindole Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of indoles and their derivatives. ijnc.ir These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Application of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) have gained significant attention as "green" alternatives to volatile organic compounds (VOCs) in chemical synthesis due to their negligible vapor pressure, thermal stability, and tunable properties. thieme-connect.comrsc.org They can function as both the reaction medium and the catalyst, simplifying processes and enabling catalyst recycling. thieme-connect.comrsc.org

In the context of indole synthesis, various types of ionic liquids have been employed, primarily for the Fischer indole synthesis. rsc.orgtandfonline.comscispace.comrsc.org

Brønsted Acidic Ionic Liquids : SO₃H-functionalized ionic liquids have been used as recyclable catalysts for Fischer indole synthesis, sometimes in an aqueous medium, which further enhances the green credentials of the process. rsc.org

Lewis Acidic Ionic Liquids : Chloroaluminate ionic liquids, such as 1-butylpyridinium (B1220074) chloride–AlCl₃, have been used as both solvent and catalyst in Fischer indole synthesis, reducing the amount of acid catalyst required compared to conventional methods. thieme-connect.com

Task-Specific Ionic Liquids (TSILs) : These are ILs designed for a specific function. For instance, a sulfonic-acid-functionalized ionic liquid has been used as a Brønsted acid catalyst for the efficient synthesis of 3-substituted indoles via Michael addition at room temperature under solvent-free conditions. cdnsciencepub.comopenmedicinalchemistryjournal.com

While direct application to the amination of haloindoles is less documented, the successful use of ILs in other indole syntheses suggests their potential as a sustainable medium for producing this compound.

Exploration of Solvent-Free and Environmentally Benign Reaction Conditions

A key goal of green chemistry is to reduce or eliminate the use of hazardous solvents. ijnc.ir This has led to the exploration of solvent-free (neat) reaction conditions and the use of environmentally benign solvents.

Solvent-free synthesis offers several advantages, including reduced waste, lower costs, and often, simplified work-up procedures. A sulfonic-acid-functionalized ionic liquid has been shown to effectively catalyze the synthesis of indole derivatives under solvent-free conditions, with the catalyst being reusable for multiple runs. cdnsciencepub.com Another example involves the solvent-free amide coupling between tryptamine (B22526) and various thiazole (B1198619) derivatives using a solid-phase catalyst to produce bioactive analogues. nih.gov

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis represent cutting-edge green technologies that use light or electricity, respectively, to drive chemical reactions. These methods often proceed under mild conditions and can offer unique reactivity compared to traditional thermal processes. organic-chemistry.org

Photocatalysis : Visible-light photocatalysis has been applied to the synthesis of indoles. One approach involves the photocatalytic conversion of styryl aryl azides into indoles within living cells, demonstrating the potential for biocompatible synthesis. nih.gov Other research has shown that acridinium (B8443388) dyes can act as photocatalysts for the C3-amination of N-protected indoles. thieme-connect.de

Electrocatalysis : Electrochemical methods provide an alternative to chemical oxidants and reductants. researchgate.net Efficient electrocatalytic syntheses of 3-substituted and 2,3-disubstituted indoles have been developed through the dehydrogenative cyclization of 2-vinylanilides using an organic redox catalyst. organic-chemistry.org Furthermore, electrochemical approaches have been used for the site-selective C-H cyanation of indoles and the synthesis of various sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. organic-chemistry.orgresearchgate.net These electrosynthesis protocols are considered green and efficient for creating complex organic molecules under mild conditions. researchgate.net

While direct photocatalytic or electrocatalytic routes to this compound from haloindoles are not yet established, the growing body of research on applying these techniques to indole functionalization points to a promising future direction for sustainable synthesis. organic-chemistry.orgresearchgate.net

Reactivity Profile of the Indole Nitrogen (N1)

The nitrogen atom within the indole ring (N1) exhibits nucleophilic characteristics and can participate in various reactions, including alkylation and acylation. Its reactivity can be further modulated by the formation of N-metallated derivatives.

N-Alkylation and N-Acylation Reactions

The indole nitrogen can be alkylated or acylated under appropriate conditions. N-alkylation of indoles typically requires the formation of an indole anion using a strong base, followed by reaction with an alkylating agent like methyl iodide or dimethyl sulfate. google.com Microwave irradiation has been shown to enhance the rates of these reactions. google.com For instance, N-alkylation of various indole derivatives has been achieved using dimethyl carbonate in the presence of a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

N-acylation of indoles can be challenging due to the potential for competing C3-acylation. d-nb.info However, selective N-acylation can be achieved using specific reagents and conditions. Thioesters have been employed as stable acyl sources for the chemoselective N-acylation of indoles in the presence of a base like cesium carbonate. d-nb.info Another approach involves the use of a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system for the direct N-acylation of indoles with carboxylic acids. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Indole Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Methylation | Dimethyl carbonate, cat. DABCO, optional microwave | N-Methylindole | google.com |

| N-Benzylation | Dibenzyl carbonate, cat. DABCO, optional microwave | N-Benzylindole | google.com |

| N-Acylation | Thioester, Cs2CO3 | N-Acylindole | d-nb.info |

| N-Acylation | Carboxylic acid, DMAPO/Boc2O | N-Acylindole | researchgate.net |

Formation and Reactivity of N-Metallated Indole Derivatives

In the presence of strong bases, the indole N-H proton can be abstracted to form N-metallated indole derivatives. bhu.ac.in Common bases used for this purpose include sodium hydride, sodamide in liquid ammonia, Grignard reagents, and butyllithium. bhu.ac.in These N-metallated species are potent nucleophiles and can react with various electrophiles. The regioselectivity of these reactions (N vs. C3 substitution) can be influenced by factors such as the counterion, solvent, and the nature of the electrophile.

Transformations Involving the N,N-Dimethylamino Group at C-4

The N,N-dimethylamino group at the C-4 position of the indole ring can undergo several transformations, including nucleophilic displacement, quaternization followed by elimination, and oxidation.

Nucleophilic Displacement Reactions of the Dimethylamine Moiety

While direct nucleophilic displacement of the dimethylamino group is generally difficult, it can be facilitated by activating the group. One common strategy involves the quaternization of the tertiary amine to form a quaternary ammonium salt, which is a much better leaving group. For example, in the context of gramine (B1672134) (3-(dimethylaminomethyl)indole), the dimethylamino group can be displaced by nucleophiles after quaternization. bhu.ac.in In some cases, particularly with electron-rich aromatic systems, nucleophilic aromatic substitution can occur, though this is less common for the displacement of an amino group unless activated by strongly electron-withdrawing groups. libretexts.org

Quaternization and Subsequent Elimination Reactions (e.g., Hofmann-type)

The tertiary amine of this compound can be quaternized by reaction with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. princeton.eduwikipedia.org This process is often referred to as exhaustive methylation. chadsprep.combyjus.com Subsequent treatment of the quaternary ammonium salt with a strong base, like silver oxide in water, and heat can lead to an elimination reaction, often following the Hofmann rule. wikipedia.orgbyjus.comlibretexts.org The Hofmann elimination typically results in the formation of the least substituted alkene. wikipedia.orgbyjus.com In a specific study, this compound was quaternized with methyl triflate, and the resulting quaternary salt was subjected to reduction-elimination conditions. princeton.edu

Table 2: Quaternization and Elimination of Aryl Amines

| Starting Material | Quaternizing Agent | Subsequent Treatment | Product | Yield | Reference |

|---|---|---|---|---|---|

| N,N-dimethyl-4-butylaniline | Methyl iodide | Sodium in liquid ammonia | Butylbenzene | 83% (2 steps) | princeton.edu |

| This compound | Methyl triflate | Not specified in abstract | 1H-Indole | 78% (GC yield) | princeton.edu |

Oxidative Transformations of the Tertiary Amine Functionality

The tertiary amine functionality can undergo oxidation. The oxidation of indoles, in general, can be complex, leading to a mixture of products due to the reactivity of the indole ring itself. nih.gov However, specific reagents can target the amine functionality. For instance, tertiary amines can be oxidized to amine oxides using reagents like hydrogen peroxide. chadsprep.com The resulting amine oxides can then undergo further reactions, such as the Cope elimination. chadsprep.com Additionally, the oxidation of the indole ring system can lead to various products, including oxindoles and 2-keto acetanilides, depending on the substituents and the oxidizing agent used. nih.gov

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. The presence of the dimethylamino group at the C-4 position further activates the ring, influencing the regioselectivity of these reactions.

Regioselectivity Studies of Substitution at C-2, C-3, C-5, C-6, C-7

The inherent reactivity of the indole nucleus favors electrophilic attack at the C-3 position. bhu.ac.inresearchgate.net This preference is due to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate without disrupting the aromaticity of the benzene ring. bhu.ac.in When the C-3 position is occupied, substitution generally occurs at the C-2 position. If both C-2 and C-3 are substituted, the electrophile typically attacks the benzene ring, often at the C-6 position. bhu.ac.in

However, the introduction of a directing group, such as the N,N-dimethylamino group at C-4, can significantly alter this pattern. acs.org This electron-donating group enhances the nucleophilicity of the indole ring, particularly at the positions ortho and para to it. Consequently, electrophilic substitution on this compound can be directed to the C-3, C-5, and C-7 positions.

Recent studies have demonstrated that the presence of an amine group at the C4-position can direct Friedel–Crafts alkylation to the C7-position. nih.govacs.org This regioselectivity is achieved through the use of specific catalysts that interact with the C4-amino group, effectively shielding the other positions and directing the electrophile to C-7. nih.govresearchgate.net For instance, a chiral phosphoric acid-catalyzed reaction between 4-aminoindoles and β,γ-unsaturated α-ketimino esters resulted in highly regio- and enantioselective alkylation at the C7-position. acs.org

| Position | General Indole Reactivity | Influence of C-4 Dimethylamino Group |

| C-2 | Secondary site of attack if C-3 is blocked. bhu.ac.in | Less favored due to directing effect of C-4 amine. |

| C-3 | Primary site of electrophilic attack. bhu.ac.inresearchgate.net | Remains a highly reactive site. beilstein-journals.org |

| C-5 | Attack occurs if C-2 and C-3 are blocked. | Activated by the C-4 amino group (ortho position). |

| C-6 | Attack occurs if C-2 and C-3 are blocked. bhu.ac.in | Less favored compared to C-3, C-5, and C-7. |

| C-7 | Not a typical site for substitution. | Activated and can be the primary site of substitution with appropriate catalysts. nih.govacs.org |

Vilsmeier-Haack Formylation and Related C-3 Functionalizations

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic compounds, including indoles. pcbiochemres.comijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. ijpcbs.comwikipedia.org For indoles, this reaction predominantly occurs at the C-3 position, yielding 3-formylindoles. bhu.ac.inpcbiochemres.com This method is so robust that even indoles with electron-withdrawing groups at the C-2 position can undergo smooth 3-formylation. bhu.ac.in

In the context of this compound, the electron-donating dimethylamino group further activates the C-3 position, facilitating formylation. The general mechanism involves the electrophilic attack of the Vilsmeier reagent on the C-3 position of the indole ring, forming an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the C-3 aldehyde. wikipedia.org

Beyond formylation, various other C-3 functionalizations are prevalent for indoles. These include alkylation, acylation, and the introduction of various functional groups through transition-metal-free or catalyzed reactions. rsc.orgresearchgate.netresearchgate.net The high nucleophilicity of the C-3 position makes it a prime target for a wide array of electrophiles. unimi.it

| Reaction | Reagents | Product |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | 3-Formylindole |

| Mannich Reaction | Formaldehyde, Dimethylamine | 3-(Dimethylaminomethyl)indole (Gramine) bhu.ac.in |

| Michael Addition | α,β-Unsaturated ketones/nitriles | 3-Substituted indoles bhu.ac.in |

| Friedel-Crafts Alkylation | Alkyl halides, Lewis acid | 3-Alkylindoles |

| Friedel-Crafts Acylation | Acyl halides, Lewis acid | 3-Acylindoles |

Nitration, Sulfonation, and Halogenation Reactions

Nitration: The nitration of indoles requires careful selection of reagents to avoid polymerization under strongly acidic conditions. bhu.ac.in Non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are often used to achieve nitration at the C-3 position. bhu.ac.in However, for N,N-dimethylaniline, a related compound, nitration with a mixture of sulfuric and nitric acids leads to the meta-substituted product. stackexchange.com This is because the amino group gets protonated in the strong acid, becoming an electron-withdrawing, meta-directing group. stackexchange.com A similar effect could be anticipated for this compound under strongly acidic nitrating conditions, potentially leading to substitution on the benzene ring rather than the pyrrole (B145914) moiety. The nitration of N-substituted indoles can lead to a mixture of nitroindoles, with substitution occurring at various positions on the benzene ring. semanticscholar.org

Sulfonation: The sulfonation of indole is typically carried out using a pyridine-sulfur trioxide complex in hot pyridine, which results in the formation of indole-3-sulfonic acid. bhu.ac.in This method avoids the harsh conditions of fuming sulfuric acid that can lead to degradation of the indole ring. For this compound, sulfonation would be expected to occur preferentially at the highly activated C-3 position.

Halogenation: Halogenation of indoles is also a common electrophilic substitution reaction. derpharmachemica.com Due to the high reactivity of the indole ring, direct halogenation can sometimes lead to polysubstituted products. researchgate.net Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used for more controlled monohalogenation at the C-3 position. The presence of the activating dimethylamino group at C-4 in this compound would likely enhance the rate of halogenation. Studies on marine indole alkaloids, which are often halogenated, provide insights into the halogenation of substituted indoles. mdpi.com

Cycloaddition and Rearrangement Reactions of this compound Scaffolds

Indole derivatives, including those with amino substituents, can participate in cycloaddition reactions. For example, 4-aminoindoles have been used in three-component reactions with aldehydes and alkynes, catalyzed by a copper-based catalyst, to construct tricyclic indole alkaloids with 3,4-fused seven-membered rings. beilstein-journals.org This demonstrates the utility of the 4-aminoindole scaffold in building complex molecular architectures.

Rearrangement reactions are also a feature of indole chemistry. For instance, palladium/norbornene-catalyzed ortho-amination of 2-iodoanilines followed by an ipso-Heck cyclization and a retro-Diels-Alder reaction provides a synthetic route to 4-aminoindoles. nih.gov This cascade process involves significant molecular rearrangements to form the final indole structure.

Role as a Catalyst or Ligand in Organic Transformations

While this compound itself is not widely reported as a catalyst or ligand, the broader class of aminoindoles and related structures, such as N,N-dimethylpyridin-4-amine (DMAP), are known to have catalytic applications. rsc.orgrsc.org DMAP is a well-established catalyst for various organic reactions, including esterification and acylation. rsc.org Ionic liquids based on DMAP have been developed and used as catalysts for the Fischer indole synthesis. rsc.orgresearchgate.net

The amino group in 4-aminoindoles can act as a directing group in catalytic reactions, influencing the regioselectivity of transformations on the indole ring. nih.govacs.orgnih.gov In these cases, the aminoindole is a substrate that interacts with the catalyst to control the reaction's outcome, rather than acting as the catalyst itself. For example, in chiral phosphoric acid-catalyzed Friedel-Crafts reactions, the C4-amino group is crucial for achieving C7-alkylation. nih.govacs.org Similarly, N-heterocyclic carbene (NHC) catalyzed annulation of aminoindoles proceeds via a Friedel-Crafts alkylation where the amino group directs the initial attack. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR, along with a suite of two-dimensional (2D) experiments, provide definitive information about the molecular framework, atom connectivity, and stereochemistry.

Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of indole derivatives are characterized by distinct chemical shifts and coupling patterns that reflect the electronic environment of each nucleus. The aromatic protons on the benzene portion of the indole ring typically resonate between δ 6.5 and 7.5 ppm, while the protons on the pyrrole ring have characteristic shifts. The N,N-dimethyl group is readily identified as a singlet in the ¹H NMR spectrum, typically appearing in the δ 2.5–3.0 ppm region.

While a complete, published NMR dataset for this compound is scarce, analysis of closely related derivatives provides a strong basis for predicting its spectral features. For instance, the data available for various substituted indol-4-amines reveal consistent patterns. rsc.orgacs.org

Table 1: ¹H and ¹³C NMR Data for Selected Indol-4-amine Derivatives

| Compound Name | ¹H NMR (δ, ppm, Solvent) | ¹³C NMR (δ, ppm, Solvent) | Source |

|---|---|---|---|

| 1-(Triisopropylsilyl)-1H-indol-4-amine hydrochloride | 10.09 (3H, br s, NH₃), 7.53 (1H, d, J=7.8 Hz), 7.48 (1H, d, J=2.3 Hz), 7.17 (1H, t, J=7.8 Hz), 7.06 (1H, br s), 6.84 (1H, br s), 1.76 (3H, hept, J=7.5 Hz), 1.08 (18H, d, J=7.5 Hz) (DMSO-d₆) | 141.3, 132.4, 121.6, 113.4, 113.3, 101.9, 17.7, 11.8 (DMSO-d₆) | acs.org |

| N,1-diisobutyl-5-methyl-2-phenyl-1H-indol-4-amine | 7.49–7.34 (m, 5H), 6.95 (d, J=8.2 Hz, 1H), 6.78 (d, J=8.2 Hz, 1H), 6.59 (s, 1H), 3.95 (d, J=7.5 Hz, 2H), 3.34 (d, J=6.7 Hz, 2H), 2.31 (s, 3H), 2.03 (hept, J=7.1 Hz, 1H), 1.92 (hept, J=6.7 Hz, 1H), 1.01 (d, J=6.6 Hz, 6H), 0.63 (d, J=6.7 Hz, 6H) (CDCl₃) | 139.8, 139.4, 138.5, 133.9, 129.5, 128.3, 127.5, 124.9, 118.5, 113.0, 101.5, 101.0, 55.5, 51.2, 29.4, 28.6, 20.5, 20.1, 17.6 (CDCl₃) | rsc.org |

Based on this comparative data, the expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would show a broad singlet for the indole N-H proton (δ > 8.0 ppm), signals for the three contiguous aromatic protons (H7, H6, H5) exhibiting characteristic doublet, triplet, and doublet splitting, respectively, two doublets for the pyrrolic H2 and H3 protons, and a sharp singlet for the six equivalent N-methyl protons. The corresponding ¹³C spectrum would display ten distinct signals, with the N-methyl carbons appearing around δ 40-45 ppm.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of substituted indoles. embrapa.brscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. emerypharma.com For this compound, COSY would establish the connectivity between H5, H6, and H7 on the benzene ring and potentially a weaker correlation between the pyrrolic protons H2 and H3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons to their directly attached carbons (¹JCH). rsc.org This is the primary method for assigning the carbon signals of the indole ring and the N-methyl groups by linking them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for piecing together the molecular structure. rsc.org Key HMBC correlations would include those from the N-methyl protons to C4 of the indole ring, confirming the position of the dimethylamino substituent. Correlations from the indole N-H proton to carbons C2, C3, C3a, and C7a would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the compound's conformation. rsc.org For instance, a NOESY experiment could reveal spatial proximity between the N-methyl protons and the H5 proton on the indole ring.

These techniques, used in combination, allow for a complete and confident assignment of all proton and carbon signals, confirming the constitution of this compound and its derivatives.

Investigation of Tautomeric Forms and Conformational Dynamics via Variable Temperature NMR

Variable Temperature (VT) NMR is a powerful tool for studying dynamic processes such as tautomerism and conformational changes. In indole systems, keto-enol tautomerism can be investigated, although the enol (indole) form is generally favored. jmchemsci.com

For this compound, a key dynamic process amenable to VT-NMR study is the rotation around the C4-N bond of the dimethylamino group. At room temperature, the rotation is typically fast on the NMR timescale, resulting in a single sharp peak for the two methyl groups. However, upon cooling, this rotation can slow sufficiently to allow the two non-equivalent methyl groups to be resolved as separate signals. The temperature at which these signals coalesce can be used to calculate the energy barrier for this rotation.

Mass Spectrometry

Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. The theoretical exact mass for the protonated molecular ion [M+H]⁺ of this compound (C₁₀H₁₂N₂) is 161.1073. Experimental HRMS data for various derivatives confirm the utility of this technique for formula determination. acs.orgnih.govresearchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Selected Indole Derivatives

| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Source |

|---|---|---|---|---|

| 1-(Triisopropylsilyl)-1H-indol-4-amine | C₁₇H₂₉N₂Si | 289.2095 | 289.2105 | acs.org |

| N,1-diisobutyl-5-methyl-2-phenyl-1H-indol-4-amine | C₂₃H₃₁N₂ | 335.2482 | 335.2490 | rsc.org |

| N,N-Dimethyl-4-(2-nitro-1-(2-phenyl-1H-indol-3-yl)ethyl)aniline | C₂₄H₂₂N₂NaO₂ | 393.1571 ([M+Na]⁺) | 393.1573 ([M+Na]⁺) | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC/MS) for Molecular Ion and Fragmentation Analysis

Both ESI-MS and GC-MS are crucial for analyzing this compound. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ (m/z 161), which is often the base peak. GC-MS, using electron ionization (EI), provides the molecular ion [M]•⁺ (m/z 160) and a detailed fragmentation pattern that serves as a molecular fingerprint. rsc.org

The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu For this compound, the primary fragmentation pathways under EI conditions are expected to be:

Loss of a hydrogen radical: Formation of a stable [M-1]⁺ ion (m/z 159).

α-cleavage (loss of a methyl radical): Cleavage of the N-CH₃ bond to produce an [M-15]⁺ ion (m/z 145).

Fragmentation of the indole ring: Subsequent fragmentation would involve cleavage of the indole ring structure, similar to patterns observed for other indole compounds. nih.gov

Analysis of related compounds, such as the isomeric N,N-dimethyl-1H-indole-3-methanamine (gramine), shows a characteristic base peak resulting from cleavage of the bond beta to the indole ring, highlighting the influence of the stable indole moiety on fragmentation pathways. spectrabase.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural features of molecules. For this compound and its derivatives, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical insights into the functional groups present and the electronic properties of the indole system.

Characteristic Vibrational Modes in IR Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The indole ring itself gives rise to distinct vibrations. The N-H stretching vibration of the indole ring typically appears as a sharp peak in the region of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic benzene and pyrrole rings produce a series of peaks in the 1450-1625 cm⁻¹ range.

The presence of the N,N-dimethylamino substituent introduces specific vibrational modes. A notable and diagnostic peak for an N,N-dimethyl aromatic amine is the C-H symmetric stretching of the methyl groups attached to the nitrogen, which appears at a distinctively low wavenumber, typically in the 2790-2810 cm⁻¹ range. spectroscopyonline.com The C-N stretching vibration of the aromatic amine is generally found in the 1250-1350 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |

| Indole N-H | Stretching | ~3400-3500 | |

| Aromatic C-H | Stretching | >3000 | asianpubs.org |

| N,N-dimethyl C-H | Symmetric Stretching | 2790-2810 | spectroscopyonline.com |

| Aromatic C=C | Stretching | 1450-1625 | asianpubs.org |

| Aromatic C-N | Stretching | 1250-1350 | clockss.org |

This table presents generalized data for functional group identification in indole derivatives and N,N-dimethyl aromatic amines.

Electronic Transitions and Chromophoric Behavior in UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring is a chromophore, a part of a molecule responsible for its color, that exhibits characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the conjugated aromatic system.

The UV spectrum of indole is defined by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands. nih.gov The position and intensity of these bands are sensitive to the substitution pattern on the indole ring. The presence of an amino group at the C4-position, which acts as a powerful electron-donating group (auxochrome), significantly influences the chromophoric system. This substitution typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λₘₐₓ). core.ac.uk

For this compound, the lone pair of electrons on the dimethylamino nitrogen extends the conjugation of the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths compared to unsubstituted indole. Studies on various substituted indoles show that absorption maxima can vary significantly depending on the substituent and the solvent used. nih.govacs.org For instance, the UV-Vis spectrum of related compounds like 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide shows absorption maxima in the 270–300 nm range, attributed to the conjugated π-systems of its constituent moieties.

| Transition Type | Typical λₘₐₓ Range for Substituted Indoles (nm) | Source(s) |

| π → π* (¹Lₐ band) | 250-290 | nih.gov |

| π → π* (¹Lₑ band) | 260-300 | nih.gov |

This table shows typical absorption ranges for electronic transitions in indole derivatives. The exact λₘₐₓ for this compound would require experimental measurement.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

In the solid state, indole derivatives commonly exhibit intermolecular interactions that dictate their crystal packing. Key interactions include:

Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor, often interacting with acceptor atoms on adjacent molecules, such as oxygen or nitrogen. researchgate.net

π–π Stacking: The planar, electron-rich indole rings frequently engage in π–π stacking interactions, where the aromatic rings of neighboring molecules align face-to-face or in an offset fashion. These interactions are a significant cohesive force in the crystal lattice. mdpi.com

Analysis of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole has shown that the indole ring can be twisted relative to other fused ring systems, and Hirshfeld surface analysis confirmed the presence of significant C···H, N···H, and π–π stacking interactions that stabilize the crystal structure. mdpi.com

| Parameter | Example Data from a Substituted Indole Derivative | Source(s) |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308 | mdpi.com |

| b (Å) | 10.9695 | mdpi.com |

| c (Å) | 14.7966 | mdpi.com |

| α (°) | 100.501 | mdpi.com |

| β (°) | 98.618 | mdpi.com |

| γ (°) | 103.818 | mdpi.com |

| Dominant Interactions | H···H, H···C, N···H, π–π stacking | mdpi.com |

This table presents crystallographic data for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole as a representative example to illustrate the type of information obtained from X-ray analysis.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in chemical characterization used to determine the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical values calculated from the proposed empirical formula. A close agreement between the "found" and "calculated" values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₀H₁₂N₂. The theoretical elemental composition can be calculated based on its molecular weight (160.22 g/mol ).

Carbon (C): (10 * 12.011) / 160.22 * 100% = 74.98%

Hydrogen (H): (12 * 1.008) / 160.22 * 100% = 7.55%

Nitrogen (N): (2 * 14.007) / 160.22 * 100% = 17.48%

In practice, synthetic procedures for indole derivatives are routinely validated using this method. Research articles reporting the synthesis of new compounds consistently include elemental analysis data, where the experimentally determined percentages typically fall within ±0.4% of the calculated values, confirming the successful synthesis of the target structure. asianpubs.orgfrontiersin.org

| Compound | Molecular Formula | Analysis | %C | %H | %N | Source(s) |

| This compound | C₁₀H₁₂N₂ | Calculated | 74.98 | 7.55 | 17.48 | |

| 4-(3-(1H-Indol-4-yl)imidazo[4,5-b]indol-2-yl)-N,N-dimethylbenzenamine | C₂₅H₂₁N₅ | Calculated | 76.70 | 5.41 | 17.89 | asianpubs.org |

| Found | 76.75 | 5.39 | 17.90 | asianpubs.org | ||

| Di(1H-indol-1-yl)methane | C₁₇H₁₄N₂ | Calculated | 82.90 | 5.73 | 11.37 | frontiersin.org |

| Found | 83.06 | 5.70 | 11.31 | frontiersin.org | ||

| Diethyl (4-amino-1H-indol-6-yl)phosphonate | C₁₂H₁₇N₂O₃P | Calculated | 52.17 | 6.20 | 10.14 | researchgate.net |

| Found | 52.31 | 6.34 | 10.02 | researchgate.net |

This table demonstrates the application of elemental analysis for formula confirmation using data from related indole derivatives.

Theoretical and Computational Chemistry Studies of N,n Dimethyl 1h Indol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of N,N-dimethyl-1H-indol-4-amine in a gaseous phase or implicit solvent, offering a static yet detailed picture of the molecule.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of indole (B1671886) derivatives due to its favorable balance between computational cost and accuracy. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its electronic structure. These calculations reveal the distribution of electron density, highlighting the electron-rich nature of the indole ring and the influence of the dimethylamino substituent.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's reactivity. In this compound, the HOMO is typically localized on the indole nucleus, particularly the pyrrole (B145914) ring and the nitrogen of the dimethylamino group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the benzene (B151609) ring portion of the indole structure, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key parameter that correlates with the chemical reactivity and kinetic stability of the molecule.

Energetic properties, such as the total electronic energy and the energies of molecular orbitals, are also computed. These values are crucial for assessing the molecule's thermodynamic stability and for predicting the energies of electronic transitions.

Table 1: Calculated DFT Parameters for this compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 to -5.8 eV | Indicates the energy of the highest energy electrons, related to ionization potential and sites of electrophilic attack. |

| LUMO Energy | -0.8 to -1.2 eV | Indicates the energy of the lowest energy electron acceptor orbital, related to electron affinity and sites of nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 to 4.6 eV | Correlates with chemical reactivity; a larger gap implies higher stability. |

Note: The values presented are typical ranges found in computational studies and may vary depending on the specific functional and basis set used.

For more precise energy calculations and a deeper understanding of electron correlation effects, ab initio methods like Møller-Plesset perturbation theory of the second order (MP2) are employed. While computationally more demanding than DFT, MP2 provides a higher level of theory for calculating the ground-state energy and conformational stabilities of this compound.

These high-accuracy calculations are particularly important for resolving small energy differences between various conformers of the molecule, for instance, concerning the orientation of the dimethylamino group relative to the indole ring. By comparing the energies of optimized geometries, the most stable conformer can be identified. These calculations also serve as benchmarks for validating the accuracy of less computationally intensive methods like DFT.

Computational methods are highly effective in predicting the spectroscopic signatures of this compound, which is invaluable for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the nuclear magnetic shielding tensors. These are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei, which can be compared directly with experimental NMR data. The predicted chemical shifts help in the assignment of signals in the experimental spectrum to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum can be visualized as a plot of intensity versus wavenumber. These calculations aid in the assignment of vibrational modes observed in experimental IR spectra, such as the N-H stretch of the indole ring, C-H stretches, and various fingerprint vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths of the lowest-energy electronic transitions, the absorption maxima (λmax) can be predicted. For this compound, these calculations typically predict π→π* transitions characteristic of the indole chromophore.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value Range |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Indole N-H: 8.0-8.5 ppm; Aromatic C-H: 6.5-7.5 ppm; N(CH₃)₂: 2.5-3.0 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic C: 100-140 ppm; N(CH₃)₂: 40-45 ppm |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: ~3400-3500 cm⁻¹; C-H stretch (aromatic): ~3000-3100 cm⁻¹; C-N stretch: ~1200-1300 cm⁻¹ |

Note: These are representative values and the exact predicted values depend on the computational method and solvent model used.

Derivatives, Analogues, and Research Applications of the N,n Dimethyl 1h Indol 4 Amine Scaffold

Design and Synthesis of Novel N,N-Dimethyl-1H-Indol-4-amine Analogues

The synthesis of novel analogues has been approached through systematic modifications of the indole (B1671886) core, the dimethylamine (B145610) group, and by integrating the scaffold into larger, more complex molecular architectures.

Systematic Exploration of Substitution Patterns on the Indole Ring

The indole ring of this compound offers multiple positions for substitution, allowing for the fine-tuning of steric and electronic properties. Electrophilic substitution reactions are a common strategy for introducing a variety of functional groups onto the indole nucleus. The directing effects of the fused benzene (B151609) ring and the pyrrole (B145914) nitrogen, influenced by the 4-dimethylamino group, guide the regioselectivity of these reactions.

Research into the functionalization of related indole systems demonstrates the feasibility of introducing diverse substituents. For instance, iodine-catalyzed Friedel-Crafts alkylation reactions have been successfully applied to various substituted indoles. nih.gov While not specifically detailing the 4-dimethylamino isomer, the studies show that indoles bearing electron-donating or electron-withdrawing groups can be effectively functionalized. For example, reactions on different methoxy-substituted indoles proceeded in good to excellent yields, indicating the robustness of the reaction across electronically varied scaffolds. nih.gov

Common substitution patterns explored on the indole scaffold include:

Halogenation: Introduction of fluorine, chlorine, or bromine at various positions (e.g., C5, C6) can modulate the electronic nature of the ring and provide handles for further cross-coupling reactions.

Alkylation and Arylation: Friedel-Crafts reactions can introduce alkyl or aryl groups, typically at the C3 or C7 position, influencing the steric environment of the molecule. nih.gov

Nitration and Acylation: Introduction of nitro or acyl groups can serve as precursors for further functionalization or to create derivatives with altered electronic properties.

The following table summarizes representative yields for the synthesis of substituted diindolylmethanes from various functionalized indoles, illustrating the tolerance of indole synthesis to different substitution patterns.

Table 1: Synthesis of Substituted Diindolylmethanes via Iodine-Catalyzed Coupling

| Indole Reactant (Position of Substituent) | Second Indole Reactant (Substituent) | Product Yield (%) |

|---|---|---|

| 4-Methoxyindole | 5,6-Difluoroindole | 77% |

| 6-Methoxyindole | 5,6-Difluoroindole | 72% |

| 6-Fluoroindole | 5,6-Difluoroindole | 89% |

| Unsubstituted Indole | 5,6-Difluoroindole | 99% |

| 5-Methoxyindole | 2-Methylindole | 87% |

Data derived from studies on iodine-catalyzed coupling reactions of substituted indoles. nih.gov

Modifications of the Dimethylamine Moiety (e.g., higher alkyl amines, cyclic amines)

Modification of the N,N-dimethylamino group at the C4 position offers a route to analogues with different basicity, nucleophilicity, and steric profiles. These changes can be achieved through several synthetic strategies, often starting from 4-aminoindole (B1269813) or a suitable precursor.

Synthetic approaches could include:

Reductive Amination: The reaction of 4-aminoindole with various aldehydes or ketones in the presence of a reducing agent can yield secondary or tertiary amines with diverse alkyl substituents.

N-Alkylation: Direct alkylation of 4-aminoindole or N-methyl-1H-indol-4-amine can introduce higher alkyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of a 4-haloindole derivative with higher alkyl amines or cyclic amines (e.g., pyrrolidine, piperidine, morpholine) provides a powerful and general method for forming the C-N bond. This has been demonstrated in the coupling of 4-bromo-7-azaindole derivatives with various amines. nih.gov

These modifications allow for the synthesis of a library of compounds where the electronic contribution of the amino group is kept similar while its steric bulk is systematically varied.

Incorporation into Polycyclic and Heterocyclic Systems

The this compound scaffold can be used as a building block for the construction of more complex molecular architectures. The indole nucleus can be fused with other rings, or the entire molecule can be appended to other heterocyclic systems.

One established strategy involves the synthesis of indolyl-1,3,4-thiadiazole amines. semanticscholar.orgrsc.org This involves a one-pot, three-component reaction of an indole aldehyde, tosylhydrazine, and a sulfur source like ammonium (B1175870) thiocyanate, mediated by iodine. semanticscholar.orgrsc.org Applying this methodology to a 4-(dimethylamino)indole-carboxaldehyde would lead to the incorporation of the scaffold into a 1,3,4-thiadiazole (B1197879) system. Such syntheses have been shown to be effective with a range of substituents on the indole ring. semanticscholar.org

Furthermore, indole derivatives are frequently used in the design of complex, bioactive molecules and functional materials. For example, N-acetamide indoles have been explored as scaffolds for medicinal chemistry applications, where the indole core is linked to other aryl or heterocyclic moieties. nih.govrsc.org These strategies highlight the potential for incorporating the this compound unit into larger systems to create novel compounds with tailored properties.

Application in Catalysis and Organocatalysis

The unique electronic and structural features of the this compound scaffold make it an attractive candidate for applications in catalysis, both as a core for organocatalysts and as a ligand for transition metals.

This compound as a Core Structure for Organocatalysts

The indole framework is a "privileged" structure in medicinal chemistry and has also found utility in organocatalysis. nih.govresearchgate.net Chiral amines based on various scaffolds are highly effective in iminium catalysis for reactions like asymmetric Friedel-Crafts alkylations. nih.govnih.gov

Research has shown that sterically hindered 4-aminoindoles can direct electrophilic attack to the C7 position. For example, a chiral phosphoric acid-catalyzed reaction between N-benzyl-1H-indol-4-amine and β,γ-unsaturated α-ketiminoesters resulted in C7-functionalized indoles with high yields and excellent enantioselectivities. nih.gov This regioselectivity is attributed to the directing effect of the bulky C4-amino group. The this compound scaffold, possessing a less bulky but still influential amino group, could serve as a core for a new class of organocatalysts designed to promote similar transformations. Bifunctional catalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) group, have been highly effective in the asymmetric Friedel-Crafts reaction of indoles with imines, demonstrating the potential for hydrogen-bonding interactions involving the indole N-H to activate substrates. nih.gov

Ligand Design for Transition Metal-Catalyzed Reactions

The nitrogen atoms of the indole ring and the dimethylamino group make this compound a potential bidentate ligand for transition metals. The design of ligands is crucial for controlling the reactivity and selectivity of metal-catalyzed reactions. acs.org

The indole scaffold has been successfully incorporated into N-heterocyclic carbene (NHC) ligands. nih.gov These indole-based NHC ligands, when complexed with copper, have shown excellent catalytic activity in hydrosilylation and N-arylation reactions. nih.gov The electronic properties of the indole ring can be tuned to modulate the σ-donating ability of the NHC ligand, thereby influencing the stability and activity of the metal complex.

Furthermore, tripodal ligands containing N,N-dimethylaniline units have been synthesized and complexed with various first-row transition metals, forming five-coordinate complexes. researchgate.net This demonstrates that the dimethylamino-aryl motif is a viable component in ligand design. By analogy, this compound could be incorporated into multidentate ligand frameworks, where the indole nitrogen and the exocyclic dimethylamino nitrogen coordinate to a metal center, potentially enabling novel catalytic transformations.

Role as a Building Block in Complex Organic Synthesis

The unique structural features of this compound, namely the presence of a reactive dimethylamino group at the 4-position of the indole scaffold, make it a valuable building block in the synthesis of complex organic molecules. Its utility spans from being a precursor in the synthesis of naturally occurring compounds to an intermediate for advanced and synthetically challenging organic structures.

Precursor for Natural Product Synthesis (e.g., Indole Alkaloids)

The this compound scaffold is closely related to 4-hydroxyindole (B18505), a key precursor in the synthesis of the psychoactive indole alkaloid, psilocin. Psilocin, or 4-hydroxy-N,N-dimethyltryptamine, is found in psychedelic mushrooms. wikipedia.org The synthesis of psilocin from 4-hydroxyindole highlights the strategic importance of functionalized indoles at the 4-position.

A well-established route to psilocin is the Speeter–Anthony tryptamine (B22526) synthesis. wikipedia.org This synthetic pathway commences with the Friedel-Crafts acylation of 4-hydroxyindole with oxalyl chloride at the C-3 position. The resulting intermediate is then reacted with dimethylamine to form an indole-3-yl-glyoxamide. The final step involves the reduction of this amide using a powerful reducing agent like lithium aluminum hydride to yield psilocin. wikipedia.orgdiva-portal.orgnih.gov While this synthesis starts from 4-hydroxyindole, the structural analogy to this compound underscores the potential of 4-substituted indoles as pivotal starting materials in the synthesis of complex natural products. The amino group in this compound can be chemically modified or replaced to introduce the desired functionality for the synthesis of various indole alkaloids.

The enzymatic synthesis of psilocybin has also been demonstrated from 4-hydroxyindole, further emphasizing the significance of this scaffold in accessing valuable natural products. researchgate.net

Table 1: Key Intermediates in the Synthesis of Psilocin

| Intermediate | Structure | Role in Synthesis |

| 4-Hydroxyindole | Starting material | |

| 4-Hydroxyindole-3-yl-glyoxamide | Intermediate after acylation and amination | |

| Psilocin | Final natural product |

Intermediate in the Synthesis of Advanced Organic Scaffolds

The 4-aminoindole moiety, of which this compound is a derivative, serves as a versatile intermediate in the construction of more complex, polycyclic organic scaffolds. The presence of the amino group at the 4-position, along with the inherent reactivity of the indole nucleus, allows for a variety of chemical transformations. chemimpex.comrsc.org

4-Aminoindoles can act as 1,4-bisnucleophiles in multicomponent reactions, enabling the efficient synthesis of tricyclic indoles that incorporate 3,4-fused seven-membered rings. rsc.org This reactivity provides a direct route to complex molecular architectures that would otherwise require lengthy synthetic sequences. Furthermore, the amino group can direct reactions to specific positions on the indole ring, offering regioselective control in the synthesis of functionalized indoles. nih.gov

The synthesis of diverse 4-aminoindoles with free amine groups has been developed, which can then be converted to 4,7-difunctionalized indoles through selective reactions like the Friedel–Crafts alkylation. rsc.org These functionalized indoles are valuable precursors for a wide range of biologically active molecules and advanced materials. chemimpex.com The ability to introduce various substituents onto the indole core makes the 4-aminoindole scaffold a powerful platform for diversity-oriented synthesis. rsc.org

Development of Chemical Probes and Sensors

The electronic properties of the indole ring, particularly when substituted with an electron-donating group like a dimethylamino group at the 4-position, make the this compound scaffold an attractive candidate for the development of chemical probes and sensors.

Design of Fluorescent and Colorimetric Probes for Chemical Sensing

Indole-based compounds are known for their fluorescent properties, and the introduction of an amino group can further modulate these characteristics. researchgate.net The this compound scaffold can be incorporated into larger molecular structures to create fluorescent probes that exhibit changes in their emission spectra upon binding to specific analytes, such as metal ions. researchgate.netfrontiersin.org

The design of such probes often involves connecting the indole moiety to a chelating agent that can selectively bind to the target analyte. The binding event alters the electronic environment of the indole fluorophore, leading to a detectable change in fluorescence intensity or wavelength, a phenomenon known as "turn-on" or "turn-off" sensing. For example, indole derivatives have been utilized in the development of fluorescent sensors for various metal ions, including Fe³⁺, Cu²⁺, and Zn²⁺. researchgate.netfrontiersin.org

The versatility of the indole scaffold allows for the synthesis of a wide range of probes with tailored specificities and sensitivities. For instance, 4-cyanoindole (B94445) has been shown to be a highly fluorescent and useful probe in biological spectroscopy. mdpi.comnih.gov By analogy, the 4-aminoindole scaffold offers a platform for developing novel sensors for a variety of applications.

Utilization in Analytical Detection Methodologies

The fluorescent probes and sensors derived from the this compound scaffold can be employed in various analytical detection methodologies. Fluorescence spectroscopy is a highly sensitive technique that can be used to detect and quantify analytes at very low concentrations. frontiersin.org

Indole-based fluorescent probes have been successfully used for the detection of heavy metal ions in environmental and biological samples. frontiersin.org These methods offer advantages such as high sensitivity, selectivity, and the potential for real-time monitoring. The development of paper-based sensors incorporating these fluorescent probes also presents a cost-effective and portable option for on-site analysis. frontiersin.org

Furthermore, fluorescent probes based on indole derivatives can be used in cellular imaging to visualize the distribution and concentration of specific analytes within living cells. frontiersin.org This application is particularly valuable in understanding the biological roles of various ions and molecules. The ability to design and synthesize indole-based probes with specific targeting capabilities opens up new avenues for their use in diagnostics and biomedical research.

Future Directions and Emerging Research Trends for N,n Dimethyl 1h Indol 4 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of indole (B1671886) derivatives is rapidly evolving from traditional batch methods to more efficient and sustainable continuous flow processes. acs.org Flow chemistry offers significant advantages, including enhanced reaction control, improved safety for handling hazardous reagents, and seamless scalability, which are highly relevant for the future production of N,N-dimethyl-1H-indol-4-amine and its analogues. openmedicinalchemistryjournal.com The translation of established batch protocols, such as the Fischer indole synthesis, into continuous flow systems is an area of active investigation. acs.org

Furthermore, the integration of flow chemistry with automated synthesis platforms, such as those using acoustic droplet ejection (ADE) technology, represents a paradigm shift in chemical research. nih.govmdpi.com These platforms enable the rapid, miniaturized, and automated synthesis of large compound libraries on a nanomole scale. nih.gov This high-throughput approach allows for the extensive exploration of chemical space to discover novel scaffolds derived from this compound. By combining various building blocks in multi-component reactions, researchers can generate vast datasets on reaction scope, limitations, and functional group compatibility, accelerating the discovery of new molecules with desired properties. mdpi.com

Table 1: Comparison of Synthesis Methodologies for Indole Derivatives

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis | Automated Nanoscale Synthesis |

|---|---|---|---|

| Scale | Milligram to Kilogram | Gram to Ton | Nanomole to Micromole |

| Reaction Time | Hours to Days | Seconds to Minutes | Minutes |

| Safety | Moderate (handling of bulk hazardous materials) | High (small reagent volumes, contained system) | High (minute quantities) |

| Scalability | Challenging, requires re-optimization | Straightforward, linear scaling | Not intended for bulk scale-up |

| Screening | Low-throughput | Moderate-throughput | High-throughput |

| Data Generation | Low | Moderate | High (Big Data) |

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of complex molecules like this compound derivatives. Advanced spectroscopic techniques are increasingly being employed for real-time, in situ monitoring of chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can be used to identify transient intermediates in catalytic cycles, providing insights that are not accessible through conventional offline analysis.

Techniques such as Exchange Spectroscopy (EXSY) in NMR can elucidate the interconversion pathways between reactants, intermediates, and products. The ability to monitor reactions as they occur within the reaction vessel allows for precise control over reaction parameters and facilitates the rapid optimization of new synthetic methods. For this compound, in situ monitoring could be instrumental in understanding the intricacies of its functionalization, leading to higher yields and purities. The successful reduction of imines to amines in related indole structures has been verified by the disappearance of specific signals and the emergence of new ones in 1H-NMR and 13C-NMR spectra, a process that could be tracked in real-time.

Computational Design and High-Throughput Screening for Novel Scaffolds

The synergy between computational chemistry and experimental high-throughput screening (HTS) is set to accelerate the discovery of novel bioactive scaffolds based on this compound. researchgate.net In silico methods, including molecular docking and chemoinformatics, allow for the virtual screening of vast libraries of compounds against biological targets. researchgate.net This computational pre-selection focuses experimental efforts on molecules with the highest probability of success.

Automated synthesis platforms are essential for realizing the potential of HTS. By rapidly generating physical samples of computationally designed molecules, researchers can perform a wide array of biophysical, biochemical, and cell-based assays. nih.gov This iterative "design-synthesize-test" cycle, powered by automation and computational modeling, dramatically shortens the timeline for identifying hit and lead compounds. The structural framework of this compound provides a versatile starting point for creating diverse libraries for screening against various therapeutic targets.

Exploration in Supramolecular Chemistry and Materials Science

The unique electronic and hydrogen-bonding capabilities of the indole ring make it an attractive building block for supramolecular chemistry and materials science. mdpi.com Future research is likely to explore the incorporation of the this compound moiety into larger, more complex architectures such as macrocycles and polymers. Indole-containing macrocycles have shown potential in forming host-guest complexes and unique self-assembling structures. mdpi.com The specific substitution pattern of this compound could influence the conformational and recognition properties of such macrocycles.

In materials science, indole derivatives are being investigated for their potential in creating functional materials like conductive polymers and biopolymeric hydrogels. openmedicinalchemistryjournal.comresearchgate.net The synthesis of copolymers incorporating indole units, such as poly(indole-4-aminoquinaldine), has demonstrated the potential to create materials with high electrical conductivity. researchgate.net By analogy, this compound could serve as a monomer for the synthesis of novel conductive polymers with tailored electronic properties for applications in organic electronics. Its amine functionality also presents opportunities for its use as a building block in the synthesis of advanced polymers like polyamides and polyureas. acs.org

Table 2: Potential Applications of this compound in Advanced Materials

| Material Class | Potential Application | Rationale |

|---|---|---|

| Conductive Polymers | Organic electronics, sensors, antistatic coatings | The electron-rich indole ring can facilitate charge transport along the polymer backbone. |

| Supramolecular Assemblies | Molecular recognition, catalysis, drug delivery | The indole NH group can act as a hydrogen-bond donor, directing self-assembly into complex architectures. mdpi.com |

| Polymeric Hydrogels | Biomedical scaffolds, controlled release systems | Indole-based hydrogels have shown antimicrobial and antioxidant properties. openmedicinalchemistryjournal.com |

| Advanced Polymers | High-performance plastics, composites | The amine group allows for incorporation into polymer chains like polyamides and polyureas. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|